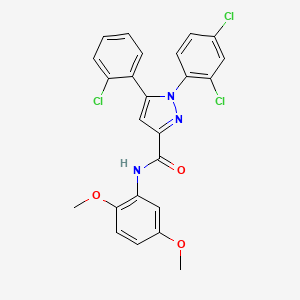

![molecular formula C18H18N2O5S B2611762 2,3-二氢-1,4-苯并二恶英-6-磺酰胺-N-[3-(2-氧代吡咯烷-1-基)苯基] CAS No. 941872-03-3](/img/structure/B2611762.png)

2,3-二氢-1,4-苯并二恶英-6-磺酰胺-N-[3-(2-氧代吡咯烷-1-基)苯基]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The structure of pyrrolidine compounds is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .科学研究应用

- N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide demonstrates antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Research has explored its potential as an antioxidant agent .

- N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been investigated as a biocatalyst. Specifically, it shows promise in enantioselective hydrolysis reactions. Researchers have studied its effects under various conditions, including temperature, pH, substrate concentration, and cell concentration .

- This compound has been utilized in the synthesis of novel 4,5-dihydroisoxazole derivatives. The synthetic route involves 1,3-dipolar cycloaddition reactions under mild conditions. These derivatives may have applications in medicinal chemistry and drug discovery .

- Structure-activity relationship (SAR) investigations have revealed that the antibacterial activity of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide varies based on N′-substituents. For instance, N′-Ph (phenyl) substituents enhance antibacterial activity. Understanding these relationships can guide the design of more potent antibacterial agents .

- While further research is needed, some studies suggest that this compound may exhibit antifungal and anticonvulsant properties. Investigating its effects on relevant biological targets could provide valuable insights .

- N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide serves as an intermediate in the synthesis of other chemical compounds. Its versatile structure allows for modifications and derivatization, making it useful in pharmaceutical research and development .

Antioxidant Activity

Biocatalysis and Enantioselective Hydrolysis

Synthesis of 4,5-Dihydroisoxazole Derivatives

Antibacterial Activity

Antifungal and Anticonvulsant Properties

Pharmaceutical Intermediates

未来方向

作用机制

Target of Action

Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have diverse biological profiles .

Pharmacokinetics

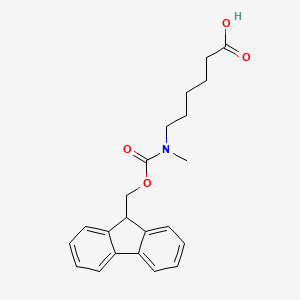

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

属性

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-18-5-2-8-20(18)14-4-1-3-13(11-14)19-26(22,23)15-6-7-16-17(12-15)25-10-9-24-16/h1,3-4,6-7,11-12,19H,2,5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRVSJQQMQTOHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)

![N-[(4,4-Difluoro-1-hydroxycyclohexyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2611683.png)

![N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2611685.png)

![3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2611689.png)

![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611699.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2611700.png)